molecular formula C10H12ClNO2 B14241883 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 189317-27-9

4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14241883
CAS No.: 189317-27-9
M. Wt: 213.66 g/mol
InChI Key: SRERTWIKWCHKNJ-UHFFFAOYSA-N
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Description

4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a chloro group, a hydroxypropylamino group, and a cyclohexa-2,4-dien-1-one core. This compound is part of the quinomethanes family, which are known for their diverse chemical properties and applications .

Preparation Methods

The synthesis of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorocyclohexa-2,4-dien-1-one and 3-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.

    Reaction Mechanism: The hydroxypropylamine reacts with the 4-chlorocyclohexa-2,4-dien-1-one through a nucleophilic substitution reaction, leading to the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the hydroxypropylamino group

Scientific Research Applications

4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

189317-27-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-(3-hydroxypropyliminomethyl)phenol

InChI

InChI=1S/C10H12ClNO2/c11-9-2-3-10(14)8(6-9)7-12-4-1-5-13/h2-3,6-7,13-14H,1,4-5H2

InChI Key

SRERTWIKWCHKNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NCCCO)O

Origin of Product

United States

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